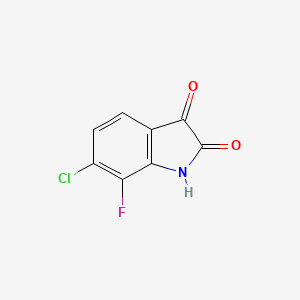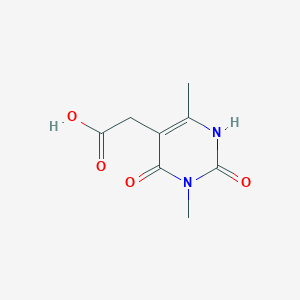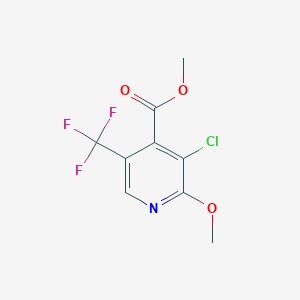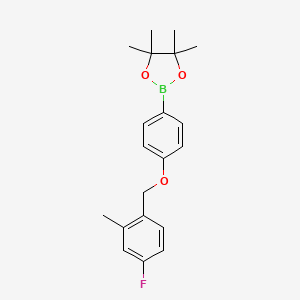![molecular formula C15H25N3O2 B1489648 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione CAS No. 299443-43-9](/img/structure/B1489648.png)
5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione
概要
説明
5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione: is a complex organic compound with the molecular formula C15H25N3O2 and a molecular weight of 279.378 g/mol This compound is characterized by its unique structure, which includes a piperazine ring and a cyclohexane-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione typically involves the following steps :
Formation of the Cyclohexane-1,3-dione Core: The initial step involves the preparation of the cyclohexane-1,3-dione core through a series of condensation reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the cyclohexane-1,3-dione intermediate.
Final Assembly: The final step involves the condensation of the piperazine derivative with the cyclohexane-1,3-dione core, forming the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
Chemistry:
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of particular interest for developing new therapeutic agents .
Medicine:
The compound has shown promise in medicinal chemistry, particularly in the design of new drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry:
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring and cyclohexane-1,3-dione core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
類似化合物との比較
- 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione
- 5,5’-Dimethyl-2,2’-bipyridine
- 2,2’-Bipyridine
Comparison:
While this compound shares some structural similarities with compounds like 5,5’-Dimethyl-2,2’-bipyridine and 2,2’-Bipyridine, it is unique due to the presence of the piperazine ring and the cyclohexane-1,3-dione core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2)9-13(19)12(14(20)10-15)11-17-5-8-18-6-3-16-4-7-18/h11,16,19H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXCTEFCYHTCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



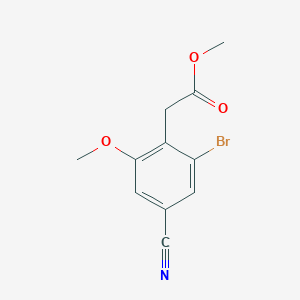



![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)
